molecular formula C14H8O3S B11859972 4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione CAS No. 918905-42-7

4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione

Cat. No.: B11859972
CAS No.: 918905-42-7
M. Wt: 256.28 g/mol
InChI Key: NCPVVVCBFLOBCI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione is a compound that belongs to the class of naphthoquinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method ensures the formation of the tricyclic structure with the desired substitutions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinone structure to hydroquinone derivatives.

    Substitution: The hydroxy and thiophene groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione involves its interaction with various molecular targets. The hydroxy and quinone groups can participate in redox reactions, affecting cellular processes. The thiophene ring can interact with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

CAS No.

918905-42-7

Molecular Formula

C14H8O3S

Molecular Weight

256.28 g/mol

IUPAC Name

4-hydroxy-3-thiophen-3-ylnaphthalene-1,2-dione

InChI

InChI=1S/C14H8O3S/c15-12-9-3-1-2-4-10(9)13(16)14(17)11(12)8-5-6-18-7-8/h1-7,15H

InChI Key

NCPVVVCBFLOBCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CSC=C3)O

Origin of Product

United States

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